What is the chemical structure of Pseudomonic acid C
What is the chemical structure of Pseudomonic acid C
This guide provides a comprehensive overview of the chemical structure, properties, and analysis of Pseudomonic acid C, an antibiotic and a minor metabolite produced by Pseudomonas fluorescens.[1][2] It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Structure and Properties
Pseudomonic acid C is a close structural analog of Pseudomonic acid A (Mupirocin), the major and most active component of the pseudomonic acid complex.[2][3] The core structure consists of a unique nine-carbon monic acid unit ester-linked to a 9-hydroxynonanoic acid side chain.
The systematic IUPAC name for Pseudomonic acid C is 9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid.[1][4]
Chemical Structure:
Physicochemical and Identification Data
The key chemical identifiers and properties of Pseudomonic acid C are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₄O₈ | [1][5][6] |
| Molecular Weight | 484.62 g/mol | [5][6][7] |
| Exact Mass | 484.30361836 Da | [1][3] |
| CAS Number | 71980-98-8 | [1][3][5] |
| InChIKey | KKMHFUKZHJOMJL-WZLBZGCNSA-N | [1][3] |
| SMILES | C--INVALID-LINK--O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C">C@H--INVALID-LINK--O | [1][4] |
| Topological Polar Surface Area | 133.52 Ų | [7] |
| LogP | 3.38 | [7] |
| Purity | >95% (Commercially available) | [4] |
Biological Activity
Pseudomonic acid C exhibits antibacterial properties, though it is generally two- to fourfold less active than the primary metabolite, Pseudomonic acid A (mupirocin).[2] The pseudomonic acid family of antibiotics functions by inhibiting bacterial protein synthesis.[8] The primary target is the bacterial isoleucyl-tRNA synthetase (IleRS), which leads to the cessation of protein production and ultimately inhibits bacterial growth.[9] While less potent, Pseudomonic acid C contributes to the overall antibacterial profile of the natural product complex.
Experimental Protocols
The following sections detail generalized methodologies for the isolation and structural characterization of Pseudomonic acid C, based on established procedures for the pseudomonic acid complex.
Isolation and Purification from Pseudomonas fluorescens Culture
This protocol outlines a typical workflow for extracting and purifying pseudomonic acids from a fermentation broth.
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Fermentation: Culture a pseudomonic acid-producing strain of Pseudomonas fluorescens in a suitable nutrient-rich medium under optimal temperature and aeration conditions to promote antibiotic biosynthesis.
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Solvent Extraction: Extract the acidified broth with a water-immiscible organic solvent.[10] Solvents such as isobutyl acetate or chlorinated aliphatic hydrocarbons (e.g., methylene chloride) are effective for this purpose.[10] The organic phase, now containing the pseudomonic acid complex, is collected.
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Concentration: Evaporate the organic solvent from the extract under reduced pressure to yield a concentrated crude product.
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Purification via Liquid-Liquid Partitioning:
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Dissolve the crude extract in a biphasic solvent system, such as aqueous methanol and an aliphatic hydrocarbon (e.g., n-heptane).[10]
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The more polar pseudomonic acids will preferentially partition into the aqueous-alcoholic phase.
-
Increase the water content of the aqueous-alcoholic phase to approximately 50% and re-extract with a solvent like ethyl acetate or methylene chloride to recover the purified antibiotic complex.[10]
-
-
Chromatographic Separation:
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Subject the purified complex to column chromatography (e.g., silica gel) or preparative High-Performance Liquid Chromatography (HPLC).
-
Elute with a suitable solvent gradient to separate the individual components (Pseudomonic acids A, B, C, and D) based on their polarity.
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Collect fractions and monitor via thin-layer chromatography (TLC) or analytical HPLC to identify those containing pure Pseudomonic acid C.
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Structural Elucidation
The definitive structure of an isolated natural product like Pseudomonic acid C is determined using a combination of spectroscopic techniques.
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Mass Spectrometry (MS):
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Method: Employ High-Resolution Mass Spectrometry (HRMS), such as ESI-TOF or ESI-Orbitrap, to determine the exact mass of the molecule.
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Purpose: This measurement allows for the unambiguous determination of the molecular formula (C₂₆H₄₄O₈).[3]
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-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Method: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) and acquire a suite of NMR spectra.
-
¹H-NMR: Identifies the number and types of protons in the molecule, their chemical environments, and their coupling relationships. This helps to define the various spin systems within the structure.
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¹³C-NMR: Determines the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃, C=O).
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2D-NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular fragments into the final structure.
-
-
Infrared (IR) Spectroscopy:
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Method: Analyze the sample to identify characteristic functional groups.
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Purpose: Expected absorbances would include strong, broad peaks for hydroxyl (-OH) groups, sharp peaks for carbonyls (C=O) of the ester and carboxylic acid, and peaks corresponding to C-O bonds and C=C double bonds.
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-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
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Method: Dissolve the sample in a UV-transparent solvent (e.g., ethanol, methanol) and measure its absorbance spectrum.
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Purpose: The conjugated diene system within the monic acid portion of the molecule will produce a characteristic UV absorption maximum, aiding in the confirmation of this chromophore.
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Workflow and Pathway Diagrams
The following diagrams illustrate key processes related to Pseudomonic acid C.
Caption: Workflow for the isolation and analysis of Pseudomonic acid C.
Caption: Mechanism of action for Pseudomonic acid C via IleRS inhibition.
References
- 1. Pseudomonic acid C | C26H44O8 | CID 10413058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medkoo.com [medkoo.com]
- 4. Pseudomonic Acid C | CAS 71980-98-8 | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US6245921B1 - Process for the isolation of pseudomonic acid A from pseudomonic acid complex-containing culture broth - Google Patents [patents.google.com]
